
2-(2-Amino-9-propyl-purin-6-YL)sulfanylacetic acid
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Overview
Description
2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid is a purine derivative with a unique structure that combines a purine ring with a thioacetic acid moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid typically involves the reaction of 2-amino-6-chloropurine with propylamine to form 2-amino-9-propyl-9H-purine. This intermediate is then reacted with thioglycolic acid under basic conditions to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfanyl group (-S-) and purine core participate in nucleophilic substitutions, particularly at the C6 position.
Mechanistic Insight :
-
The electron-withdrawing sulfanylacetic acid group enhances electrophilicity at C6, facilitating displacement by nucleophiles like amines or thiols .
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Steric hindrance from the 9-propyl group reduces reactivity at N7/N9 positions.
Esterification and Amidation
The carboxylic acid moiety undergoes esterification or amidation for prodrug development.
Racemization Concerns :
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Coupling with chiral amines (e.g., L-valine) may result in partial racemization (6:4 diastereomer ratio) due to imidazole-mediated base catalysis .
Oxidation Reactions
The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones.
Oxidizing Agent | Conditions | Products | Yield |
---|---|---|---|
H₂O₂ (30%) | RT, 12 hr | Sulfoxide derivative | 90% |
mCPBA (2 eq.) | DCM, 0°C → RT, 4 hr | Sulfone derivative | 75% |
Biological Implications :
-
Sulfoxides exhibit reduced enzymatic stability compared to parent compounds, while sulfones show enhanced metabolic resistance .
Acid-Base Reactions
The compound forms salts via its carboxylic acid and amino groups.
Conditions | Products | pKa Values |
---|---|---|
NaOH (1M) | Sodium salt | Carboxylic acid: 2.8 ± 0.2 |
HCl (1M) | Hydrochloride salt | Amino group (purine): 4.1 ± 0.3 |
Solubility :
Conjugation with Biomolecules
The sulfanyl and carboxyl groups enable bioconjugation for targeted drug delivery.
Challenges :
-
Steric bulk from the 9-propyl group may limit accessibility for conjugation at C8.
Degradation Pathways
Conditions | Degradation Products | Half-Life (25°C) |
---|---|---|
Aqueous buffer (pH 1.2) | 2-Amino-9-propylpurine-6-thiol | 2.3 hr |
Aqueous buffer (pH 9.0) | Sulfenic acid intermediate | 8.1 hr |
Stability Recommendations :
Scientific Research Applications
Inhibition of Kinases
One of the primary applications of 2-(2-Amino-9-propyl-purin-6-YL)sulfanylacetic acid is its potential as an inhibitor of cyclin-dependent kinases (CDKs). Research has shown that purine derivatives can effectively inhibit CDK activity, which is crucial in regulating the cell cycle and cellular proliferation. For instance, a study synthesized libraries of 2,6,9-trisubstituted purines and identified compounds that not only inhibited CDK activity but also selectively affected the growth of specific tumor cells . This suggests that this compound may have similar inhibitory properties, making it a valuable tool in cancer research.
Development of ATP Mimics
The compound has also been explored for its ability to serve as an adenosine triphosphate (ATP) mimic. In a study focusing on the synthesis of C-nucleosidic ATP mimics, researchers designed compounds that could inhibit fibroblast growth factor receptor 3 (FGFR3) kinase activity. These compounds were based on purine scaffolds and demonstrated significant inhibitory effects at concentrations as low as 50 μM . This application highlights the potential of this compound in targeting specific kinases involved in various signaling pathways.
Antimicrobial Activity
Another area of interest is the antimicrobial properties associated with purine derivatives. A series of studies have indicated that certain purine-based compounds exhibit significant antimicrobial activity against various pathogens. For example, derivatives synthesized from 2-amino-9H-purine have been tested for their efficacy against bacterial strains and fungi, suggesting that this compound may also possess similar properties . This could lead to its application in developing new antimicrobial agents.
Structural Biology and Biochemical Probes
Due to its structural characteristics, this compound can be utilized as a biochemical probe to study protein interactions and metabolic pathways. The compound's ability to bind to specific proteins can facilitate the understanding of complex biochemical processes and aid in the identification of new therapeutic targets .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The purine ring can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on proteins, thereby inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: A precursor in the synthesis of 2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid.
2-Amino-9-propyl-9H-purine: An intermediate in the synthesis process.
Thioglycolic acid: Used in the synthesis of the final product.
Uniqueness
2-((2-Amino-9-propyl-9H-purin-6-yl)thio)acetic acid is unique due to its combination of a purine ring with a thioacetic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
2-(2-Amino-9-propyl-purin-6-YL)sulfanylacetic acid, a purine derivative, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Molecular Formula : C₁₁H₁₄N₄O₂S
- Molecular Weight : 270.32 g/mol
- IUPAC Name : 2-(2-amino-9-propylpurin-6-yl)thioacetic acid
This compound exhibits properties typical of purine derivatives, which often play crucial roles in biological systems as nucleobases and signaling molecules.
Antitumor Activity
Research has indicated that compounds similar to this compound exhibit significant antitumor properties. A notable study evaluated various derivatives of purine for their antileukemic activity. The results showed that specific modifications to the purine structure enhance cytotoxicity against leukemia cell lines.
Compound | Dose (mg/kg) | T/C (%) | Remarks |
---|---|---|---|
Sulfenosine (8b) | 22 | 170 | Significant reduction in L1210 cells |
Sulfinosine (9b) | 173 | 167 | Comparable efficacy to sulfenosine |
5'-Deoxy analogue (9c) | 104 | 172 | Effective against L1210 leukemia |
These findings suggest that modifications to the purine structure can significantly impact biological activity, making it a promising area for further research in cancer therapeutics .
Antimicrobial Properties
In addition to its antitumor potential, this compound has been studied for its antimicrobial properties. Research indicates that certain thioacetic acid derivatives exhibit inhibitory effects against various bacterial strains. The mechanism is believed to involve interference with bacterial DNA synthesis, akin to the action of other nucleobase analogs.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in critical biochemical pathways:
- Enzyme Inhibition : The compound may inhibit enzymes involved in nucleotide synthesis or DNA repair mechanisms, leading to reduced proliferation of cancer cells.
- Receptor Modulation : It can bind to receptors that regulate cellular signaling pathways related to growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress within cancer cells, contributing to their cytotoxic effects.
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of purine derivatives:
- Antileukemic Activity : A study demonstrated that various sulfenamide derivatives derived from purines showed significant antileukemic activity in mouse models, with reductions in viable cell counts exceeding 99% after treatment .
- Synergistic Effects : Research exploring combinations of purine derivatives with established chemotherapeutics revealed synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
- In Vivo Studies : Animal models have shown promising results with continuous administration of the compound leading to tumor regression without significant toxicity observed in normal tissues.
Properties
CAS No. |
42204-31-9 |
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Molecular Formula |
C10H13N5O2S |
Molecular Weight |
267.31 g/mol |
IUPAC Name |
2-(2-amino-9-propylpurin-6-yl)sulfanylacetic acid |
InChI |
InChI=1S/C10H13N5O2S/c1-2-3-15-5-12-7-8(15)13-10(11)14-9(7)18-4-6(16)17/h5H,2-4H2,1H3,(H,16,17)(H2,11,13,14) |
InChI Key |
PMRBNAQORARSML-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1N=C(N=C2SCC(=O)O)N |
Origin of Product |
United States |
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